- Catalytic conversion of alcohols having at least three carbon atoms to hydrocarbon blendstock, World Intellectual Property Organization, , ,
Cas no 17057-82-8 (1H-Indene,2,3-dihydro-1,2-dimethyl-)

17057-82-8 structure
Productnaam:1H-Indene,2,3-dihydro-1,2-dimethyl-
1H-Indene,2,3-dihydro-1,2-dimethyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1H-Indene,2,3-dihydro-1,2-dimethyl-
- 1,2-dimethyl-2,3-dihydro-1H-indene
- 1H-INDENE,2,3-DIHYDRO-1,2-D
- 1,2-Dimethylhydrindene
- 1,2-Dimethylindan
- 1,2-Dimethylindane
- 2,3-Dihydro-1,2-dimethyl-1H-indene
- Indan, 1,2-dimethyl-
- DIUGYPAVPJILFZ-UHFFFAOYSA-N
- 1H-Indene, 2,3-dihydro-1,2-dimethyl-
- 1,2-dimethyl-indane
- 17057-82-8
- DTXSID00937786
-
- Inchi: InChI=1S/C11H14/c1-8-7-10-5-3-4-6-11(10)9(8)2/h3-6,8-9H,7H2,1-2H3
- InChI-sleutel: DIUGYPAVPJILFZ-UHFFFAOYSA-N
- LACHT: CC1C2C(=CC=CC=2)CC1C
Berekende eigenschappen
- Exacte massa: 146.10962
- Monoisotopische massa: 146.10955
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 0
- Zware atoomtelling: 11
- Aantal draaibare bindingen: 0
- Complexiteit: 139
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 2
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- XLogP3: 3.3
- Topologisch pooloppervlak: 0
- Aantal tautomers: nothing
Experimentele eigenschappen
- Dichtheid: 0.9270
- Smeltpunt: -1.5°C (estimate)
- Kookpunt: 225.87°C (rough estimate)
- Vlampunt: 70.2°C
- Brekindex: 1.5186
- PSA: 0
1H-Indene,2,3-dihydro-1,2-dimethyl- Productiemethode
Synthetic Routes 1
Reactievoorwaarden
1.1 Catalysts: Vanadium ; 100 - 550 °C
Referentie
1H-Indene,2,3-dihydro-1,2-dimethyl- Raw materials
1H-Indene,2,3-dihydro-1,2-dimethyl- Preparation Products
- 3-Ethyltoluene (620-14-4)
- 4-Ethyltoluene (622-96-8)
- Cyclopropane,1,2-dimethyl-, (1R,2S)-rel- (930-18-7)
- 1,3-DIETHYLBENZENE (141-93-5)
- 1H-Indene,2,3-dihydro-1,2-dimethyl- (17057-82-8)
- 2-BUTENE (624-64-6)
- Cyclopentene,4,4-dimethyl- (19037-72-0)
- 1-Ethyl-2,3-dimethylbenzene (933-98-2)
- 1-Allyl-2-methylbenzene (1587-04-8)
- Cyclopentane,1-ethyl-3-methyl-, (1R,3R)-rel- (2613-65-2)
- Cyclopentene,1,2,3-trimethyl- (473-91-6)
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